N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide
Description
As a result, its molecular structure, synthesis, pharmacological properties, or applications cannot be described.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-12-9-17-6-5-11(12)15(22)18-7-8-20-14(21)4-3-13(19-20)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUXLPUXDVFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoroisonicotinamide is a synthetic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C17H18FN3O3
- Molecular Weight: 347.8 g/mol
- CAS Number: 2034468-04-5
The unique arrangement of functional groups, including the pyridazinone core and the cyclopropyl group, contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor effects. In vitro studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RKO | 60.70 | 70.23% inhibition |
| PC-3 | 49.79 | Significant cytotoxicity |
| HeLa | 78.72 | Notable growth inhibition |
These findings suggest that this compound could be effective against multiple types of cancer cells.
Antioxidant Activity
In addition to its antitumor properties, the compound has shown antioxidant activity in vitro. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.
Case Studies and Research Findings
- Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines using the MTS assay. The results indicated that treatment with concentrations ranging from 15 µM to 150 µM led to significant inhibition of cell growth in sensitive lines such as RKO and PC-3 .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in cell cycle regulation, potentially leading to enhanced apoptosis in tumor cells.
- Comparative Analysis : A comparative study highlighted that similar compounds within the pyridazinone class also exhibit significant biological activities, suggesting a structural basis for their pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on unrelated compounds:
- discusses 3-chloro-N-phenyl-phthalimide , a precursor for polyimide synthesis .
- details N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides , highlighting their antioxidant and antiplatelet activities .
Neither compound shares structural or functional similarities with the target molecule. For example:
- 3-chloro-N-phenyl-phthalimide is a chlorinated isoindoline derivative used in polymer chemistry.
- N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides are anthraquinone-based thioacetamides with biological activity.
Without data on the target compound or its analogs, a meaningful comparison (e.g., pharmacokinetics, binding affinities, or structural motifs) cannot be constructed.
Data Tables and Research Findings
The absence of relevant data for the target compound precludes the inclusion of tables or research findings.
Critical Limitations
- Structural Disparity: The compounds in the evidence lack the pyridazinone-ethyl-fluoroisonicotinamide backbone of the target molecule.
- Functional Divergence: The described compounds are either polymer precursors or bioactive anthraquinones, whereas the target compound’s applications (e.g., kinase inhibition, antimicrobial activity) remain unspecified.
Recommendations for Further Research
To address this gap, consult specialized databases (e.g., PubChem, Reaxys) or literature on:
- Pyridazinone derivatives: Known for roles in cardiovascular and anti-inflammatory drug development.
- Fluoroisonicotinamides : Often explored as kinase inhibitors or antimicrobial agents.
- Cyclopropyl-containing compounds : Frequently used to enhance metabolic stability in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
